molecular formula C9H14O3S B1397818 Ethyl 5-oxothiepane-4-carboxylate CAS No. 925218-54-8

Ethyl 5-oxothiepane-4-carboxylate

Cat. No. B1397818
M. Wt: 202.27 g/mol
InChI Key: SMQMWZJTPNYWOI-UHFFFAOYSA-N
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Description

Ethyl 5-oxothiepane-4-carboxylate is a heterocyclic organic compound . It has a molecular weight of 202.27 and its IUPAC name is ethyl 5-oxothiepane-4-carboxylate . The compound is stored at room temperature and has a physical form of oil .


Synthesis Analysis

The synthesis of Ethyl 5-oxothiepane-4-carboxylate involves two stages . In the first stage, Tetrahydrothiopyran-4-one is combined with boron trifluoride diethyl etherate in diethyl ether at -30℃ for 2 hours under an inert atmosphere . In the second stage, diazoacetic acid ethyl ester is added to the mixture in diethyl ether at temperatures ranging from -30 to 20℃ .


Molecular Structure Analysis

The molecular structure of Ethyl 5-oxothiepane-4-carboxylate includes a total of 27 bonds, 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 seven-membered ring, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 sulfide .


Chemical Reactions Analysis

The chemical reaction of Ethyl 5-oxothiepane-4-carboxylate involves the use of boron trifluoride diethyl etherate in diethyl ether at -30℃ for 2 hours under an inert atmosphere . This is followed by the addition of diazoacetic acid ethyl ester in diethyl ether at temperatures ranging from -30 to 20℃ .


Physical And Chemical Properties Analysis

Ethyl 5-oxothiepane-4-carboxylate has a molecular weight of 202.27 . It is stored at room temperature and has a physical form of oil . The compound’s IUPAC name is ethyl 5-oxothiepane-4-carboxylate .

Scientific Research Applications

Synthesis of Chiral Compounds

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are synthesized by N-acylation with natural and synthetic phthalimidylamino acids and further processed under UV irradiation in acetone, providing a method to produce chiral compounds (Cox, Prager, Svensson, & Taylor, 2003).

Facile Synthesis of Cage Compounds

A study reported a facile synthesis method for ethyl 5-oxohomoadamantane-4-carboxylate, a cage analogue of acetoacetic ester. This compound was used to synthesize various derivatives that may possess potential viral ion channel abrogating activity, highlighting its use in creating conformationally rigid lipophilic moieties (Klimochkin, Tkachenko, & Rybakov, 2018).

CNS Active Compounds Synthesis

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate has been employed in the synthesis of central nervous system (CNS) active compounds. By treating this compound with various chlorinated heterocycles, a range of products were obtained, including those causing loss of motor control in mice (Hung, Janowski, & Prager, 1985).

Photolytic Pathways

This compound has also been studied for its photolytic behavior. When photolysed in different solvents, it demonstrated two competing photolytic pathways: reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group and a substantial derivative of Ethyl 5-oxothiepane-4-carboxylate, has been modified and synthesized for antimicrobial activities against various strains of bacteria and fungi. These studies are crucial in understanding the structure-activity relationships of these molecules (Desai, Bhatt, & Joshi, 2019).

properties

IUPAC Name

ethyl 5-oxothiepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3S/c1-2-12-9(11)7-3-5-13-6-4-8(7)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQMWZJTPNYWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxothiepane-4-carboxylate

Synthesis routes and methods

Procedure details

To a cold solution (−30° C.) of tetrahydrothiopyran-4-one (5.0 g, 43.0 mmol) in anhydrous ether, were simultaneously added a solution of boron trifluoride etherate (5.4 ml, 43.0 mmol) in diethyl ether (4.6 ml) and a solution of ethyl diazodicarboxylate (5.8 ml, 55.9 mmol) in diethyl ether (4.6 ml) over 1.5 hours via a syringe pump. Upon completion of additions, the reaction mixture was allowed to stir for an additional hour at −30° C. and then warmed to room temperature. The reaction mixture was washed with 30% potassium carbonate and the organic phase was dried over Na2SO4 and concentrated in vacuo to give ethyl 5-oxothiepane-4-carboxylate as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
ethyl diazodicarboxylate
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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